molecular formula C8H8FNO2 B1318924 5-Fluoro-2-methoxybenzamide CAS No. 704-04-1

5-Fluoro-2-methoxybenzamide

Cat. No.: B1318924
CAS No.: 704-04-1
M. Wt: 169.15 g/mol
InChI Key: CJDKHPOEWZBRAJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxybenzamide: is an organic compound with the molecular formula C8H8FNO2 . It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position.

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-methoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with thymidylate synthase, an enzyme crucial for DNA synthesis. By inhibiting thymidylate synthase, this compound can disrupt DNA replication and cell division, making it a potential candidate for anticancer therapies . Additionally, it may interact with other proteins involved in RNA processing and modification, further influencing cellular functions .

Cellular Effects

The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce changes in the expression of genes involved in DNA repair and apoptosis, leading to cell cycle arrest and programmed cell death . Moreover, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to thymidylate synthase, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the synthesis of thymidine monophosphate, a nucleotide essential for DNA replication. Additionally, this compound may interact with other biomolecules, such as RNA and proteins, leading to changes in their structure and function . These interactions can result in the inhibition of RNA processing and modification, further affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biological activities . Long-term exposure to the compound may lead to cumulative effects on cellular processes, such as sustained inhibition of DNA synthesis and prolonged cell cycle arrest .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit tumor growth . At higher doses, it can cause adverse effects, such as liver and kidney toxicity, due to the accumulation of toxic metabolites . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic reactions to form various metabolites . These metabolites can further interact with enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be actively transported into cells via membrane transporters and subsequently distributed to various organelles . This distribution pattern influences the compound’s biological activity and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and RNA, or to the cytoplasm, where it can affect protein synthesis and degradation . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxybenzamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 5-Fluoro-2-hydroxybenzamide.

    Reduction: 5-Fluoro-2-methoxyaniline.

    Hydrolysis: 5-Fluoro-2-methoxybenzoic acid.

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-2-methoxybenzamide is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, binding affinity, and selectivity in various applications .

Properties

IUPAC Name

5-fluoro-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDKHPOEWZBRAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310895
Record name 5-Fluoro-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

704-04-1
Record name 5-Fluoro-2-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=704-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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